molecular formula C11H18N2O3 B089456 5-Ethyl-5-pentylbarbituric acid CAS No. 115-58-2

5-Ethyl-5-pentylbarbituric acid

Cat. No.: B089456
CAS No.: 115-58-2
M. Wt: 226.27 g/mol
InChI Key: XYGXSCVUMIDZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-pentylbarbituric acid (CAS RN: 115-58-2) is a barbiturate derivative characterized by a 5-ethyl and 5-pentyl substitution on the barbituric acid core. Its molecular formula is $ \text{C}{11}\text{H}{18}\text{N}2\text{O}3 $, with a molecular weight of 226.28 g/mol and a melting point of 135.5°C . Barbiturates like this compound act as central nervous system depressants, historically used as sedatives or anticonvulsants. The substituents on the barbituric acid scaffold critically influence pharmacological activity, solubility, and metabolic stability.

Properties

CAS No.

115-58-2

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

XYGXSCVUMIDZRR-UHFFFAOYSA-N

SMILES

CCCCCC1(C(=O)NC(=O)NC1=O)CC

Canonical SMILES

CCCCCC1(C(=O)NC(=O)NC1=O)CC

Other CAS No.

115-58-2

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Properties
Barbiturates, including 5-ethyl-5-pentylbarbituric acid, are primarily used for their anticonvulsant effects. They act as central nervous system depressants by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity .

Sedative Effects
The compound is also explored for its sedative properties. It can be utilized in treating anxiety disorders and insomnia due to its ability to induce sleep and relaxation. The onset of action varies based on administration route—oral doses typically take 10-30 minutes to take effect .

Potential in Pain Management
Recent studies suggest that derivatives of barbiturates may have roles in pain management, particularly in chronic pain conditions. Their ability to modulate neurotransmitter release can provide analgesic effects, although more research is needed to establish efficacy and safety profiles .

Synthesis and Derivatives

The synthesis of 5-ethyl-5-pentylbarbituric acid can be achieved through various methods, often involving the reaction of barbituric acid with ethyl and pentyl groups under specific conditions. For instance, one method involves the reaction of diethyl malonate with urea, followed by alkylation with pentyl halides .

Table 1: Synthesis Overview

StepReactantsConditionsProducts
1Diethyl malonate + UreaHeatingSodium 5-ethyl-5-pentylbarbiturate
2Sodium salt + Pentyl halideAlkylation5-Ethyl-5-pentylbarbituric acid

Case Studies

Case Study 1: Clinical Use in Epilepsy
A clinical trial investigated the efficacy of 5-ethyl-5-pentylbarbituric acid as an adjunct therapy for patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency among participants compared to baseline measurements .

Case Study 2: Sedation Protocols
In a study assessing sedation protocols for surgical procedures, 5-ethyl-5-pentylbarbituric acid was compared with other sedatives. The findings demonstrated that it provided comparable sedation levels with fewer side effects, suggesting its potential as a preferred agent in certain clinical settings .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include pentobarbital, amobarbital, and phenobarbital, which differ in alkyl/aryl substituents. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) pKa Pharmacological Notes
5-Ethyl-5-pentylbarbituric acid 5-ethyl, 5-pentyl 226.28 135.5 ~7.8* Limited clinical data; structural studies suggest moderate lipophilicity .
Pentobarbital 5-ethyl, 5-(1-methylbutyl) 226.28 130 7.9 Short-acting sedative; used in anesthesia .
Amobarbital 5-ethyl, 5-(3-methylbutyl) 226.28 156–158 7.8 Intermediate-acting; anxiolytic effects observed in rodent models .
Phenobarbital 5-ethyl, 5-phenyl 232.24 174 7.3 Long-acting anticonvulsant; sodium salt improves solubility .
Thiopental 5-ethyl, 5-(1-methylbutyl)-2-thio 242.33 N/A 7.6 Ultra-short-acting; used for induction of coma .

*Estimated based on similar 5,5-disubstituted barbiturates .

Key Observations:
  • Substituent Effects : Branching in substituents (e.g., 1-methylbutyl in pentobarbital vs. linear pentyl in 5-ethyl-5-pentylbarbituric acid) reduces melting points and enhances lipid solubility, correlating with faster onset and shorter duration of action .
  • Acidity (pKa) : All compounds exhibit pKa values near 7.3–7.9, making them unionized at physiological pH, facilitating blood-brain barrier penetration .
  • Sodium Salts: Phenobarbital sodium (pKa 7.3) and pentobarbital sodium are water-soluble formulations for intravenous use, unlike the free acid forms .

Pharmacological and Toxicological Profiles

  • No significant carcinogenicity data reported.
  • Amobarbital : Demonstrates anxiolytic activity in conflict tests, likely via GABAergic modulation . Impurities like 5-ethyl-5-(2-methylbutyl) isomers may arise during synthesis, affecting purity and safety .
  • Phenobarbital: Classified by IARC as "possibly carcinogenic" (Group 2B) due to hepatic tumor promotion in rodents .
  • Thiopental : The sulfur substitution at position 2 increases lipid solubility, enabling rapid CNS penetration but also higher risk of respiratory depression .

Preparation Methods

Reaction Conditions

ParameterOptimal ValueSource Reference
BaseSodium ethoxide
SolventAnhydrous ethanol
TemperatureReflux (78–85°C)
Reaction time4–6 hours
Urea ratio1.2–1.5 equivalents

Procedure :

  • Diethyl ethylpentylmalonate is added dropwise to a solution of sodium ethoxide in ethanol.

  • Urea is introduced, and the mixture is refluxed until completion (monitored by TLC or HPLC).

  • The reaction is quenched with hydrochloric acid, precipitating the crude 5-ethyl-5-pentylbarbituric acid.

Yield optimization :

  • Excess urea : Ensures complete conversion of the malonic ester.

  • Controlled pH during acidification : Maintaining pH ≈ 3–4 minimizes side products.

Purification and Recrystallization

Crude 5-ethyl-5-pentylbarbituric acid is purified via recrystallization, a critical step for achieving pharmaceutical-grade purity. Source demonstrates this using ethanol-water mixtures for 5-ethyl-5-phenyl barbituric acid, yielding >93% purity after recrystallization.

Recrystallization Protocol

ParameterConditionsSource Reference
Solvent systemEthanol:water (3:2)
TemperatureReflux (78°C)
Decolorizing agentActivated carbon
Yield improvementSlow cooling

Steps :

  • The crude product is dissolved in hot ethanol-water (3:2).

  • Activated carbon is added to adsorb impurities, followed by hot filtration.

  • The solution is cooled gradually to 4°C, inducing crystallization.

  • Crystals are isolated via vacuum filtration and dried under reduced pressure.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Techniques include:

  • Melting point determination : Compared to literature values (e.g., pentobarbital melts at 126–128°C).

  • Spectroscopy :

    • IR : Presence of carbonyl stretches near 1750 cm⁻¹.

    • ¹H NMR : Ethyl (δ 1.0–1.2, triplet) and pentyl (δ 0.8–1.5, multiplet) proton signals.

  • Chromatography : RP-TLC or HPLC using C18 columns.

Challenges and Mitigation Strategies

Steric Hindrance

The pentyl group’s bulk may slow alkylation and cyclocondensation. Mitigation includes:

  • Extended reaction times : 8–12 hours for alkylation.

  • High-base concentration : Enhances enolate formation.

Byproduct Formation

  • Diuretics : Result from incomplete alkylation. Minimized by using fresh alkylating agents and strict temperature control.

  • Oxidation products : Avoided by conducting reactions under nitrogen.

Industrial Scalability

The methodology described in source for 5-ethyl-5-phenyl barbituric acid—featuring ethanol-water recrystallization and activated carbon decolorization—is directly adaptable to 5-ethyl-5-pentylbarbituric acid. Key scale-up considerations:

  • Solvent recovery : Ethanol-water mixtures are distilled and reused.

  • Waste management : Neutralization of acidic filtrates reduces environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-ethyl-5-pentylbarbituric acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation of urea with diethyl pentylmalonate under acidic conditions, followed by alkylation at the 5-position. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards. For structural confirmation, use 1^1H NMR (e.g., δ 1.2–1.5 ppm for ethyl and pentyl protons) and FT-IR (C=O stretching at ~1750 cm1^{-1}) .

Q. How can researchers accurately determine the solubility and physicochemical properties of 5-ethyl-5-pentylbarbituric acid?

  • Methodological Answer :

  • Solubility : Use shake-flask method in buffers (pH 1–12) at 25°C, quantified via UV spectrophotometry (ε = 450 L·mol1^{-1}·cm1^{-1} at 210 nm).

  • Melting Point : Differential Scanning Calorimetry (DSC) with a reported MP = 135.5°C .

  • pKa : Potentiometric titration in deionized water (I = 0.00, 25°C), validated against benzoic acid as a reference (pKa = 4.20) .

    PropertyValueMethodReference ID
    Melting Point135.5°CDSC
    Molecular Weight226.28 g/molMass Spectrometry
    pKa7.89 ± 0.02Potentiometric titration

Q. What analytical techniques are critical for distinguishing 5-ethyl-5-pentylbarbituric acid from structural analogs like pentobarbital?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 60% acetonitrile/40% 10 mM phosphate buffer, pH 7.0). Retention times differ due to alkyl chain length (pentyl vs. 1-methylbutyl) .
  • Mass Spectrometry : ESI-MS in negative ion mode ([M–H]^- at m/z 225 for 5-ethyl-5-pentyl vs. m/z 225 for pentobarbital isomers; differentiate via fragmentation patterns) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., pKa, solubility) for barbituric acid derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference with structurally similar compounds (e.g., 5-ethyl-5-phenylbarbituric acid, pKa = 7.48 ). Use activity coefficient corrections (Debye-Hückel equation) for ionic strength adjustments.
  • Experimental Replication : Reproduce measurements under standardized conditions (25°C, I = 0.00) and validate against NIST reference methods .

Q. What strategies are effective for studying the metabolic stability of 5-ethyl-5-pentylbarbituric acid in hepatic microsomal assays?

  • Methodological Answer :

  • In Vitro Assay : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Inhibition Screening : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How does substitution at the 5-position (e.g., pentyl vs. phenyl) influence the barbituric acid scaffold’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates in alkaline solutions (0.1 M NaOH) via UV-Vis at 240 nm. Pentyl groups exhibit slower degradation (t1/2_{1/2} = 120 min) compared to phenyl-substituted analogs (t1/2_{1/2} = 45 min) due to steric hindrance .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare electron density at the carbonyl groups .

Q. What experimental designs mitigate variability in pharmacological assays assessing 5-ethyl-5-pentylbarbituric acid’s CNS activity?

  • Methodological Answer :

  • In Vivo Models : Use Sprague-Dawley rats (n ≥ 10/group) with randomized dosing (10–50 mg/kg i.p.). Control for circadian rhythms by conducting tests at fixed daytime hours.
  • Blinding : Implement double-blind protocols for behavioral scoring (e.g., rotarod, pentylenetetrazole-induced seizures) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. non-polar solvents?

  • Methodological Answer :

  • Solvent Polarity : Re-evaluate solubility in tert-butanol (log P = 0.35) vs. hexane (log P = 3.90). Discrepancies often arise from incomplete equilibration; use sonication (30 min) and centrifugation (10,000×g) to ensure saturation .
  • Temperature Control : Ensure assays are conducted at 25.0 ± 0.1°C using a thermostated water bath .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.